4-Chloro-3-cyclopropylaniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

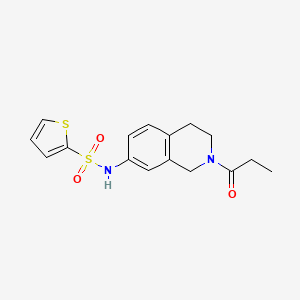

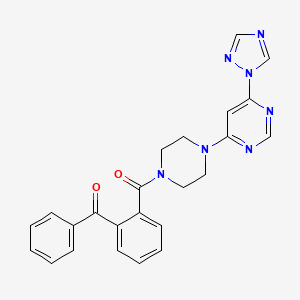

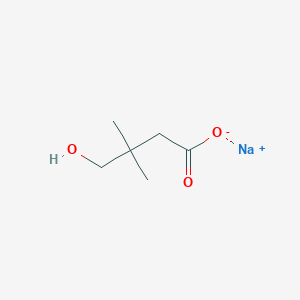

4-Chloro-3-cyclopropylaniline is a chemical compound with the molecular weight of 167.64 . It is used as an intermediate in organic synthesis.

Molecular Structure Analysis

The IUPAC name for this compound is the same . The InChI code is 1S/C9H10ClN/c10-9-4-3-7(11)5-8(9)6-1-2-6/h3-6H,1-2,11H2 .

Chemical Reactions Analysis

The specific chemical reactions involving this compound are not detailed in the search results. It’s often used as an intermediate in organic synthesis .

Physical And Chemical Properties Analysis

This compound has a molecular weight of 167.64 . It is stored in a dark place, sealed in dry, at room temperature . . It can exist in either liquid or solid form .

Wissenschaftliche Forschungsanwendungen

Photolysis in Organic Chemistry

4-Chloroaniline, closely related to 4-Chloro-3-cyclopropylaniline, undergoes photolysis in polar media, leading to the formation of triplet phenyl cations. These cations engage in reactions such as electrophilic substitution and reduction, demonstrating a method for generating and studying reactive intermediates in organic synthesis (Guizzardi et al., 2001).

Biological Activity

Cyclopropanecarboxylic acid derivatives, which can be synthesized from compounds structurally similar to this compound, show significant herbicidal and fungicidal activities. This highlights the potential of this compound derivatives in developing new agrochemicals (Tian et al., 2009).

Antimicrobial and Nematicidal Activities

Polysubstituted cyclopropane derivatives synthesized from this compound exhibit considerable antimicrobial and nematicidal properties, indicating their utility in creating new antimicrobial agents and nematicides (Banothu et al., 2015).

Ring-opening Reactions

The interaction of donor-acceptor cyclopropanes with iodobenzene dichloride results in chlorinated products, showcasing a method for functionalizing cyclopropane rings, a reaction relevant to the chemistry of this compound (Garve et al., 2014).

Dehalogenation by Microorganisms

Microbial dehalogenation of chloroanilines, including those structurally related to this compound, in polluted aquifers demonstrates the potential of bioremediation in treating environments contaminated with chloroaniline compounds (Kuhn & Suflita, 1989).

Diversity-Oriented Synthesis

Chlorinated arenes, achievable through reactions involving this compound derivatives, provide a route to a variety of biologically active compounds, showcasing the compound's versatility in synthetic organic chemistry (Wolf et al., 2009).

Electrochemical Oxidation Studies

The oxidation of 4-chloroaniline, a compound closely related to this compound, has been studied using electrochemistry, shedding light on the oxidation pathways and potential for generating reactive intermediates useful in various chemical reactions (Zettersten et al., 2009).

Safety and Hazards

Eigenschaften

IUPAC Name |

4-chloro-3-cyclopropylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClN/c10-9-4-3-7(11)5-8(9)6-1-2-6/h3-6H,1-2,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZUUGCNHLFFAGM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=C(C=CC(=C2)N)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(2R)-2-[3-(Trifluoromethyl)pyridin-2-yl]propanoic acid](/img/structure/B2692696.png)

![4-(diethylsulfamoyl)-N-[2-(2,3-dimethylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2692708.png)

![Cyclopropyl(3-oxa-7,10-diazaspiro[5.6]dodecan-7-yl)methanone;hydrochloride](/img/structure/B2692710.png)

![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-2-methoxybenzene-1-sulfonamide](/img/structure/B2692712.png)

![2-[4-[(N-Cyano-2-fluoro-5-methylanilino)methyl]-1,3-thiazol-2-yl]-N-methylacetamide](/img/structure/B2692717.png)